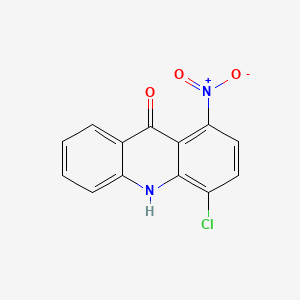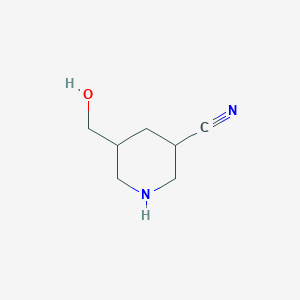
5-(Hydroxymethyl)piperidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)piperidine-3-carbonitrile is an organic compound that features a piperidine ring substituted with a hydroxymethyl group and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)piperidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a hydroxymethyl-substituted amine in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Hydroxymethyl)piperidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products:
Oxidation: 5-(Carboxymethyl)piperidine-3-carbonitrile.
Reduction: 5-(Hydroxymethyl)piperidine-3-amine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Hydroxymethyl)piperidine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Hydroxymethyl)piperidine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Piperidine-3-carbonitrile: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
5-(Hydroxymethyl)pyridine-3-carbonitrile: Contains a pyridine ring instead of a piperidine ring, which can alter its chemical properties and reactivity.
Uniqueness: 5-(Hydroxymethyl)piperidine-3-carbonitrile is unique due to the presence of both hydroxymethyl and nitrile groups on the piperidine ring, providing a balance of reactivity and stability that is valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C7H12N2O |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
5-(hydroxymethyl)piperidine-3-carbonitrile |
InChI |
InChI=1S/C7H12N2O/c8-2-6-1-7(5-10)4-9-3-6/h6-7,9-10H,1,3-5H2 |
InChI-Schlüssel |
DSVSMZAZPMAHOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CNCC1C#N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide](/img/structure/B15218475.png)


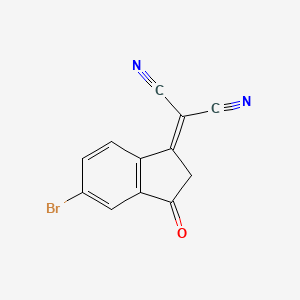
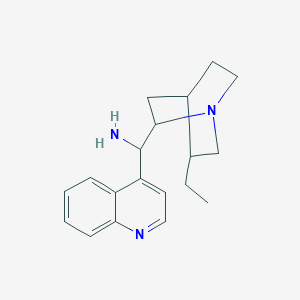
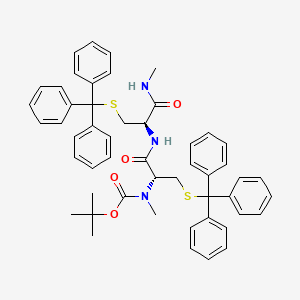
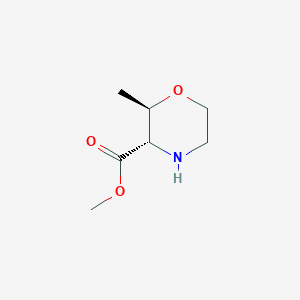
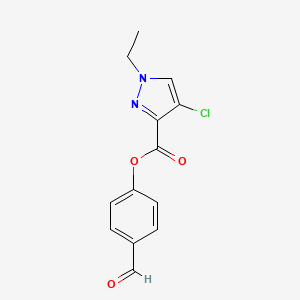
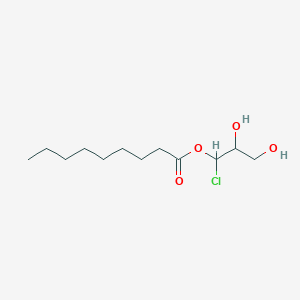
![tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15218543.png)
![N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide](/img/structure/B15218546.png)
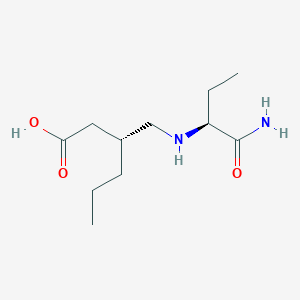
![Benzyl (4aR,6R,7aS)-1-(4-methoxybenzyl)-6-methylhexahydro-5H-pyrrolo[3,2-d][1,2,3]oxathiazine-5-carboxylate 2,2-dioxide](/img/structure/B15218560.png)
